Bienvenue dans la boutique en ligne BenchChem!

Balipodect

PDE10A Striatal pathway Antipsychotic mechanism

Balipodect (TAK-063) is the PDE10A inhibitor of choice for translational psychiatry research. Unlike MP-10, its faster off-rate and balanced direct/indirect striatal pathway activation drive robust efficacy in prepulse inhibition (PPI) and MK-801-induced hyperlocomotion models at low target occupancy (IC50 0.30 nM; >15,000-fold selective). Clinically evaluated in a 164-patient Phase 2 schizophrenia trial with a favorable safety profile—weak catalepsy, no prolactin or glucose elevation. Ideal for PET occupancy benchmarking and screening novel antipsychotics. Not all PDE10A inhibitors are equivalent—select the compound with validated, reproducible in vivo efficacy.

Molecular Formula C23H17FN6O2
Molecular Weight 428.4 g/mol
CAS No. 1238697-26-1
Cat. No. B612202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalipodect
CAS1238697-26-1
SynonymsTAK063, TAK 063, TAK-063, Balipodect
Molecular FormulaC23H17FN6O2
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCOC1=CN(N=C(C1=O)C2=CC=NN2C3=CC=CC=C3)C4=C(C=C(C=C4)N5C=CC=N5)F
InChIInChI=1S/C23H17FN6O2/c1-32-21-15-29(19-9-8-17(14-18(19)24)28-13-5-11-25-28)27-22(23(21)31)20-10-12-26-30(20)16-6-3-2-4-7-16/h2-15H,1H3
InChIKeyKVHRYLNQDWXAGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Balipodect (TAK-063) for Research: A Potent and Selective PDE10A Inhibitor with Balanced Striatal Pathway Activation


Balipodect (also known as TAK-063; CAS 1238697-26-1) is a potent, orally active, and highly selective phosphodiesterase 10A (PDE10A) inhibitor. It exhibits an IC50 of 0.30 nM for PDE10A and demonstrates >15,000-fold selectivity over other PDE isoforms . PDE10A is selectively expressed in the medium spiny neurons (MSNs) of the striatum, a brain region critical for dopaminergic signaling, and its inhibition represents a novel, non-dopamine D2 receptor antagonist mechanism for potential antipsychotic activity [1]. Balipodect has completed a 164-patient Phase 2 proof-of-concept trial in schizophrenia and has been studied in over 360 individuals, demonstrating a favorable safety and tolerability profile [2].

Balipodect (TAK-063) vs. Other PDE10A Inhibitors: Why Substitution is Not Equivalent


While several PDE10A inhibitors, such as MP-10 (Mardepodect) and T-609, share the same molecular target, they exhibit distinct pharmacological profiles driven by differences in binding kinetics (off-rate) and downstream pathway activation. These differences translate into divergent efficacy in preclinical models of psychosis. For instance, the slower off-rate inhibitor MP-10 fails to show efficacy in methamphetamine-induced hyperactivity and prepulse inhibition (PPI) deficit models at similar or higher target occupancies, whereas Balipodect demonstrates robust, dose-dependent efficacy [1]. Therefore, assuming functional equivalence among PDE10A inhibitors based solely on target engagement is not supported by experimental evidence; selection of a specific compound is critical for reproducible and translationally relevant research outcomes.

Quantitative Evidence for Balipodect (TAK-063) Differentiation from PDE10A Inhibitor Comparators


Balanced Activation of Striatal Direct and Indirect Pathways: A Unique Profile vs. MP-10

Balipodect (TAK-063) achieves a more balanced activation of the direct and indirect striatal output pathways compared to the selective PDE10A inhibitor MP-10. In rodent models, MP-10 caused significantly greater activation of the direct pathway (measured by substance P mRNA induction) than Balipodect, while both compounds activated the indirect pathway (enkephalin mRNA) to a similar extent [1]. This balanced activation is hypothesized to be critical for antipsychotic-like efficacy, as excessive direct pathway activation can cancel therapeutic effects [2].

PDE10A Striatal pathway Antipsychotic mechanism

Faster Off-Rate from PDE10A: A Kinetic Advantage Over MP-10

Balipodect (TAK-063) exhibits a significantly faster off-rate from PDE10A compared to MP-10. In rat brain sections, the off-rate of Balipodect was faster, resulting in lower residual occupancy after a 60-minute washout period [1]. Specifically, the PDE10A occupancy of Balipodect after 60 minutes of incubation was 23.09 ± 1.90%, while MP-10 retained 49.85 ± 1.94% occupancy [2]. This faster dissociation is linked to Balipodect's unique pharmacological profile, including its sensitivity to cyclic nucleotide competition and its balanced pathway activation.

PDE10A Binding kinetics Off-rate

Superior Efficacy in Prepulse Inhibition (PPI) Deficit Models vs. MP-10

In C57BL/6J mice, a strain with a naturally occurring prepulse inhibition (PPI) deficit, Balipodect (TAK-063) significantly improved PPI at occupancies of 38%, 67%, and 86% (doses of 0.3, 1, and 3 mg/kg p.o.) [1]. In contrast, the PDE10A inhibitor MP-10 failed to show a significant effect on PPI even at a high occupancy of 96% (30 mg/kg p.o.) [2]. Similarly, in a pharmacologically induced PPI deficit model using MK-801 in ICR mice, Balipodect significantly increased PPI at 38% and 67% occupancy, whereas MP-10 showed no significant effect up to 96% occupancy [3]. This demonstrates a clear functional advantage for Balipodect in a key translational model of sensorimotor gating deficits relevant to schizophrenia.

Prepulse inhibition Schizophrenia model Sensorimotor gating

Efficacy in Methamphetamine-Induced Hyperactivity: A Key Distinction from MP-10

Balipodect (TAK-063) produced a dose-dependent suppression of methamphetamine (METH)-induced hyperactivity in rats at occupancies of 26% or greater (doses ≥ 0.3 mg/kg p.o.) [1]. In stark contrast, the PDE10A inhibitor MP-10 had no effect on METH-induced hyperactivity across the tested dose range [2]. This finding is particularly significant because current antipsychotics, including haloperidol, olanzapine, risperidone, and aripiprazole, all demonstrate dose-dependent suppression in this model [3]. The lack of efficacy for MP-10 in this established model of psychosis further underscores the functional divergence among PDE10A inhibitors.

Methamphetamine Hyperactivity Psychosis model

Minimal Catalepsy and Favorable Side-Effect Profile vs. Haloperidol and Olanzapine

In a rat model of catalepsy, a preclinical correlate of extrapyramidal side effects (EPS), Balipodect (TAK-063) at a dose of 3 mg/kg p.o. elicited only a weak cataleptic response . This was in contrast to the robust cataleptic responses observed with the typical antipsychotic haloperidol and the atypical antipsychotic olanzapine at clinically relevant doses [1]. Furthermore, Balipodect did not affect plasma prolactin or glucose levels at doses up to 3 mg/kg p.o., a favorable metabolic profile attributed to its mechanism of action downstream of dopamine receptors and the selective expression of PDE10A in the striatum [2].

Catalepsy Side-effect profile Extrapyramidal symptoms

Balipodect (TAK-063) Application Scenarios in Preclinical and Translational Research


Investigating Striatal Pathway-Specific Modulation in Psychosis Models

Balipodect is the PDE10A inhibitor of choice for studies requiring balanced activation of the direct and indirect striatal pathways. Its unique profile, characterized by a faster off-rate and partial direct pathway activation, contrasts sharply with MP-10's excessive direct pathway activation [1]. This makes Balipodect ideal for dissecting the contribution of pathway balance to antipsychotic efficacy and for validating new hypotheses about striatal circuit function in psychosis.

Assessing Sensorimotor Gating Deficits (Prepulse Inhibition)

For researchers using prepulse inhibition (PPI) as a translational assay for sensorimotor gating deficits in schizophrenia, Balipodect is the preferred tool compound. It robustly improves PPI in both genetic (C57BL/6J mice) and pharmacologically induced (MK-801) deficit models at low target occupancies, whereas MP-10 is ineffective even at high occupancies [2]. This differential efficacy is a critical experimental variable.

Evaluating Antipsychotic-Like Activity with Reduced Extrapyramidal Side Effect Liability

Balipodect serves as a valuable positive control or test compound in studies aiming to characterize novel antipsychotic mechanisms with a reduced propensity for catalepsy and metabolic side effects. Its weak cataleptic response and lack of effect on prolactin and glucose levels, compared to haloperidol and olanzapine, support its use in screening for safer antipsychotic candidates .

Target Engagement Studies Using PDE10A PET Tracers

Given the well-characterized relationship between Balipodect dose, plasma concentration, and PDE10A occupancy in rodents and humans, it is an excellent reference compound for PET imaging studies using tracers like [11C]T-773 [3]. Its predictable occupancy profile facilitates accurate interpretation of target engagement and can be used to benchmark novel PDE10A inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Balipodect

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.